rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide
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Overview
Description
rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of cyclohexyl derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The resulting trifluoromethylated cyclohexyl compound is then reacted with methanesulfonyl chloride (CH3SO2Cl) to form the desired methanesulfonamide derivative .
Industrial Production Methods
Industrial production of rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Properties
Molecular Formula |
C8H14F3NO2S |
---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C8H14F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h6-7H,1-5H2,(H2,12,13,14)/t6-,7+/m0/s1 |
InChI Key |
NODQKCFCCQBIJE-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CS(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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